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molecular formula C12H10N4 B8490549 2-(2-Methylpyrimidin-5-yl)-2-(pyridin-4-yl)acetonitrile

2-(2-Methylpyrimidin-5-yl)-2-(pyridin-4-yl)acetonitrile

Cat. No. B8490549
M. Wt: 210.23 g/mol
InChI Key: OYBSTKOUAPCCCY-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of 2-(2-methylpyrimidin-5-yl)acetonitrile (1.0 g, 7.51 mmol) and 4-chloropyridine hydrochloride (1.13 g, 7.51) in dioxane (20 mL) in a dried flask was degassed and filled with nitrogen. t-BuOK (18.8 mL, 1M in THF) was added. The mixture was stiffed at 100° C. for 4 h and cooled to room temperature, quenched by cooled sat. aq. NH4Cl (20 mL). The resulting mixture was extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine (3×10 mL), dried over Na2SO4, concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (MeOH: EtOAc=1:10) to give 2-(2-methylpyrimidin-5-yl)-2-(pyridin-4-yl)acetonitrile (700 mg, crude).
Quantity
1 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][N:3]=1.Cl.Cl[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.CC([O-])(C)C.[K+]>O1CCOCC1>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[C:9]#[N:10])=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=C(C=N1)CC#N
Name
4-chloropyridine hydrochloride
Quantity
1.13 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
18.8 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
quenched
TEMPERATURE
Type
TEMPERATURE
Details
by cooled sat. aq. NH4Cl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (MeOH: EtOAc=1:10)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NC=C(C=N1)C(C#N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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